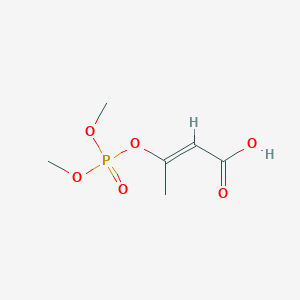
SD 4455
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SD 4455: is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a carboxylic acid group, a methylvinyl group, and a dimethylphosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD 4455 typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylphosphite with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions: SD 4455 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
SD 4455 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of SD 4455 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
2,2-Dichlorovinyl dimethyl phosphate: Known for its use as an insecticide.
Dimethyl phosphate: A simpler analog with different chemical properties.
Uniqueness: SD 4455 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
19491-70-4 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
(E)-3-dimethoxyphosphoryloxybut-2-enoic acid |
InChI |
InChI=1S/C6H11O6P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H,7,8)/b5-4+ |
InChI Key |
SMKWBNVXDMCGRW-SNAWJCMRSA-N |
SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
Isomeric SMILES |
C/C(=C\C(=O)O)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
Key on ui other cas no. |
21300-86-7 |
Synonyms |
(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















